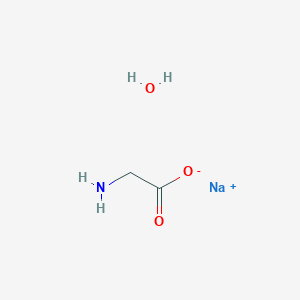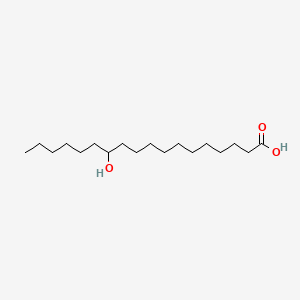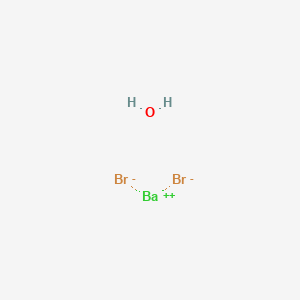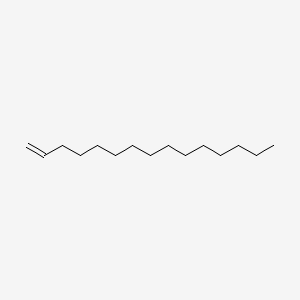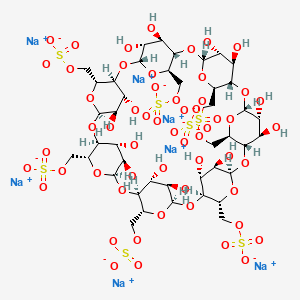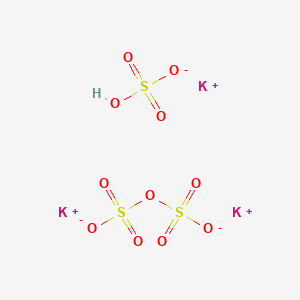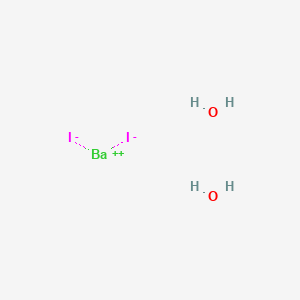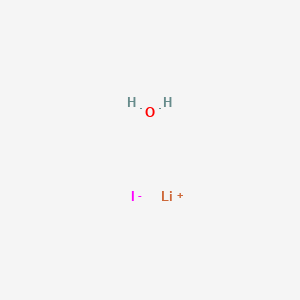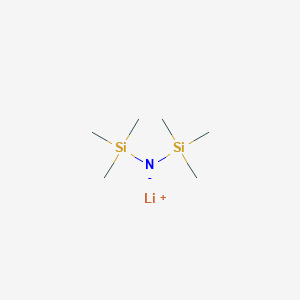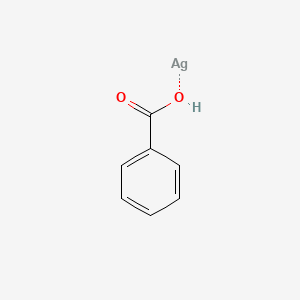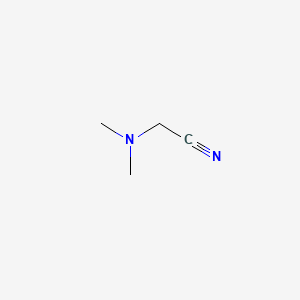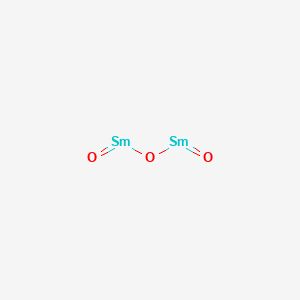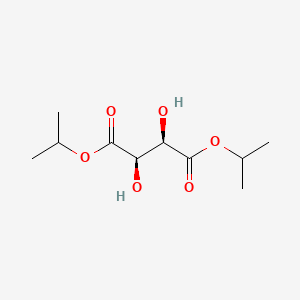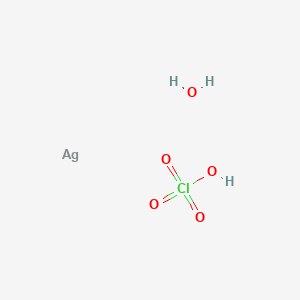
Silver perchlorate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver perchlorate monohydrate is an inorganic compound with the chemical formula AgClO₄·H₂O. It is a white, hygroscopic solid that forms a monohydrate and is mildly deliquescent. This compound is a useful source of silver ions (Ag⁺) and is known for its high solubility in water and organic solvents. It is commonly used as a catalyst in organic chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver perchlorate monohydrate can be synthesized through several methods:
Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid (HClO₄) with silver nitrate (AgNO₃) produces silver perchlorate (AgClO₄) and nitric acid (HNO₃) as a byproduct.
Reaction with Barium Perchlorate and Silver Sulfate: Silver perchlorate can also be prepared by reacting barium perchlorate (Ba(ClO₄)₂) with silver sulfate (Ag₂SO₄), resulting in the formation of silver perchlorate and barium sulfate (BaSO₄) as a byproduct.
Reaction with Perchloric Acid and Silver Oxide: Another method involves reacting perchloric acid with silver oxide (Ag₂O), yielding silver perchlorate and water (H₂O) as byproducts.
Industrial Production Methods: Industrial production of silver perchlorate typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silver perchlorate monohydrate undergoes various chemical reactions, including:
Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates that can be oxidized in the presence of silver perchlorate under controlled conditions.
Substitution Reactions: Halide ligands in coordination complexes can be replaced with perchlorate ions using silver perchlorate as the reagent.
Major Products:
Oxidation Reactions: The major products depend on the specific organic substrate being oxidized.
Substitution Reactions: The major products are coordination complexes with perchlorate ligands replacing halide ligands.
Scientific Research Applications
Silver perchlorate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions. Its high solubility in organic solvents makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of silver perchlorate monohydrate primarily involves the release of silver ions (Ag⁺). These ions can interact with various molecular targets and pathways:
Comparison with Similar Compounds
Silver perchlorate monohydrate can be compared with other silver compounds, such as:
Silver Nitrate (AgNO₃): Both are sources of silver ions, but silver nitrate is less soluble in organic solvents compared to silver perchlorate.
Silver Tetrafluoroborate (AgBF₄): Similar to silver perchlorate, it is used in substitution reactions but has different solubility properties.
Silver Trifluoromethanesulfonate (AgOTf): Another reagent used in organic synthesis, known for its strong oxidizing properties.
This compound is unique due to its high solubility in both water and organic solvents, making it versatile for various applications in chemistry and industry .
Properties
IUPAC Name |
perchloric acid;silver;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKJQTCZQVRMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
